molecular formula C6H9ClO B14316317 3-Chlorohex-3-en-2-one CAS No. 108957-54-6

3-Chlorohex-3-en-2-one

Cat. No.: B14316317
CAS No.: 108957-54-6
M. Wt: 132.59 g/mol
InChI Key: SVUJNTYKTLXRKF-UHFFFAOYSA-N
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Description

3-Chlorohex-3-en-2-one is an organic compound with the molecular formula C6H9ClO . It belongs to the class of α,β-unsaturated ketones, characterized by a chlorine atom on the third carbon and a ketone group on the second carbon of a hexene chain. This specific arrangement of a halogen and a carbonyl group in conjugation with a carbon-carbon double bond makes it a potential multifunctional intermediate in synthetic organic chemistry. The primary value of this compound for researchers lies in its utility as a building block for the synthesis of more complex molecules. Its structure suggests it could undergo various reactions typical of vinyl chlorides and enones, such as nucleophilic substitution, elimination, or cycloaddition reactions . Researchers can leverage these reactivities to explore novel synthetic pathways in fields including medicinal chemistry and materials science. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any other personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

108957-54-6

Molecular Formula

C6H9ClO

Molecular Weight

132.59 g/mol

IUPAC Name

3-chlorohex-3-en-2-one

InChI

InChI=1S/C6H9ClO/c1-3-4-6(7)5(2)8/h4H,3H2,1-2H3

InChI Key

SVUJNTYKTLXRKF-UHFFFAOYSA-N

Canonical SMILES

CCC=C(C(=O)C)Cl

Origin of Product

United States

Advanced Synthesis Methodologies for 3 Chlorohex 3 En 2 One and Analogous α Chloroenones

Carbon-Carbon Bond Forming Strategies in α-Chloroenone Synthesis

The construction of the carbon framework is a critical aspect of α-chloroenone synthesis. Various methods have been developed to achieve this, ranging from classical reactions to modern transition metal-catalyzed processes.

Chloroacylation Approaches for α-Branched Enones

A contemporary approach for synthesizing α-branched enones involves the chloroacylation of unactivated alkenes with acyl chlorides. nih.govresearchgate.net This method utilizes a cooperative nickel/photoredox catalysis system. nih.govresearchgate.net The process is initiated by the in situ generation of chlorine radicals from the acyl chloride precursor. nih.govresearchgate.net Subsequent elimination of hydrogen chloride (HCl) yields α-branched enones and α,β-unsaturated esters that are not readily accessible through traditional acylation methods, which typically produce the linear isomer. nih.govresearchgate.net This regioselective chloroacylation provides a powerful tool for creating structurally complex enones. nih.govresearchgate.net

Aldol (B89426) Condensation Routes for Substituted Enones

The aldol condensation is a fundamental carbon-carbon bond-forming reaction that can be employed in the synthesis of substituted enones. libretexts.orgwikipedia.org This reaction involves the nucleophilic addition of a ketone enolate to an aldehyde or another ketone, resulting in a β-hydroxy ketone, also known as an aldol addition product. wikipedia.org This intermediate can then undergo dehydration, often facilitated by heat or acidic/basic conditions, to yield an α,β-unsaturated enone. libretexts.orgpressbooks.pub The formation of the conjugated system provides the thermodynamic driving force for this elimination of water. organic-chemistry.org

Mixed or crossed aldol condensations, which involve two different carbonyl compounds, can be synthetically useful under specific conditions, particularly when one of the reactants lacks α-hydrogens, preventing self-condensation. wikipedia.org For instance, in a reaction between a ketone and an aldehyde, the ketone typically acts as the nucleophile. wikipedia.org By carefully controlling the reaction conditions, such as the slow addition of the aldehyde to a mixture of the ketone and a base, the desired crossed-aldol product can be favored. wikipedia.org

Transition Metal-Catalyzed Carbonylation and Acylation Routes

Transition metal catalysis offers efficient and selective methods for the synthesis of α-chloroenones.

Rhodium-Catalyzed Reactions: A notable method involves the rhodium(II)-catalyzed reaction of cyclic diazodicarbonyl compounds with various acid chlorides. electronicsandbooks.comrsc.org This approach provides an efficient route to β-substituted α-chloroenones. electronicsandbooks.comrsc.org For example, the reaction of 2-diazocyclohexane-1,3-dione (B3187303) with acetyl chloride in the presence of a rhodium(II) acetate (B1210297) catalyst yields 3-acetoxy-2-chlorocyclohex-2-enone in high yield. electronicsandbooks.com This methodology has also been extended to the synthesis of α-chloroenones bearing β-carbonates or β-carbamates by using chloroformates or carbamoyl (B1232498) chlorides as the acylating agents. osti.govkoreascience.kr The proposed mechanism, while not fully elucidated, is thought to proceed through a series of catalytic intermediates. electronicsandbooks.com

Palladium-Catalyzed Acylation: Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. researchgate.net The Negishi coupling, for instance, involves the reaction of organozinc compounds with organic halides, including acyl chlorides, in the presence of a palladium catalyst. researchgate.net This method has been applied to the synthesis of ketones. researchgate.net While direct application to 3-chlorohex-3-en-2-one synthesis from readily available precursors is a subject of ongoing research, palladium-catalyzed α-arylation of α-chloroenones with arylboronic acids has been demonstrated, showcasing the utility of palladium in modifying these structures. chemrxiv.org Similarly, palladium-catalyzed α-arylation of esters with chloroarenes has been achieved, highlighting the potential for creating C-C bonds adjacent to a carbonyl group. organic-chemistry.org

Selective Halogenation Techniques for α-Haloenone Formation

The introduction of a chlorine atom at the α-position of an enone is a key step that can be achieved through several selective halogenation methods.

Direct α-Chlorination of Carbonyl Precursors

The direct chlorination of a pre-formed enone or its ketone precursor is a common strategy for synthesizing α-chloroenones. organic-chemistry.orgmdpi.com

Using N-Chlorosuccinimide (NCS): N-Chlorosuccinimide (NCS) is a versatile and widely used reagent for the α-chlorination of carbonyl compounds due to its ease of handling and the mild reaction conditions required. halideschemicals.comorganic-chemistry.org The chlorination of enolates or enol ethers of ketones and esters with NCS occurs at the α-position. halideschemicals.com This method has been successfully applied to the direct α-chlorination of aldehydes and 1,3-dicarbonyl compounds, often with the aid of organocatalysts to achieve high enantioselectivity. organic-chemistry.orgmdpi.com For example, L-proline and its derivatives can catalyze the enantioselective α-chlorination of aldehydes with NCS. organic-chemistry.org Similarly, bifunctional chiral 2-aminobenzimidazole (B67599) derivatives have been used to catalyze the enantioselective α-chlorination of β-ketoesters and 1,3-diketones. mdpi.com

Other Chlorinating Agents: Other reagents and systems have also been developed for direct α-chlorination. Trichloroisocyanuric acid can act as both an oxidant and an α-halogenating agent for the conversion of alcohols to α-chloro ketones. organic-chemistry.org The combination of ammonium (B1175870) chloride and Oxone® provides a simple method for the direct chlorination of ketones. researchgate.net The chlorination of α,β-unsaturated ketones with chlorine gas in methanol (B129727) can lead to mixtures of products, and the regioselectivity can be influenced by the presence of acid scavengers like pyridine. rsc.org

Oxidative Halogenation of Olefinic Substrates

An alternative approach to α-chloroenones is the oxidative halogenation of olefinic substrates. This method simultaneously introduces both the carbonyl and the α-chloro functionalities.

The photocatalytic oxidative halogenation of olefins has emerged as a promising green chemistry approach. nih.gov For instance, the oxidative halogenation of aromatic olefins using a copper-modified graphitic carbon nitride (Cu–C₃N₄) photocatalyst with nickel chloride as the chlorine source can produce α-haloketones under visible light and ambient conditions. nih.gov The proposed mechanism involves the generation of chlorine radicals through the oxidation of chloride ions by the photocatalyst. nih.gov

Another strategy involves the reaction of α,β-unsaturated carbonyl compounds with chlorine or bromine. nih.gov These reactions can proceed readily over a wide pH range. nih.gov Furthermore, organoselenium compounds can catalyze the oxidative halogenation of olefins and ketones using N-halosuccinimides. researchgate.net This process is facilitated by the reversible oxidation-reduction chemistry of selenium. researchgate.net

Radical-Mediated Chlorination Methods, Including Photoredox Catalysis

Radical-mediated reactions offer a powerful alternative to traditional ionic pathways for the chlorination of enones. These methods often proceed under neutral conditions, which can be advantageous for substrates sensitive to acidic or basic environments. ingentaconnect.com

A key development in this area is the use of photoredox catalysis, a strategy that employs light energy to initiate redox reactions. usp.brrsc.org This approach allows for the generation of highly reactive radical species under exceptionally mild conditions. In the context of α-chloroenone synthesis, a photocatalyst, typically a transition metal complex (like ruthenium or iridium) or an organic dye, absorbs visible light. usp.br This excited-state photocatalyst can then engage in a single electron transfer (SET) process.

One strategy involves the generation of chlorine radicals from a suitable precursor. For example, cooperative nickel/photoredox catalysis can generate chlorine radicals directly from an acyl chloride. researchgate.netthieme-connect.com These chlorine radicals can then add to an alkene. Subsequent elimination of hydrogen chloride (HCl) yields the α-branched enone. researchgate.net This method is particularly useful for accessing α,β-unsaturated ketones that are not available through conventional acylation methods. researchgate.net The process is initiated by the photoexcited catalyst, which facilitates the formation of the critical chlorine radical. thieme-connect.comresearchgate.net

The general mechanism for a photoredox-catalyzed chlorination can involve the following steps:

Photoexcitation: The photocatalyst (PC) absorbs a photon, transitioning to an excited state (PC*).

Electron Transfer: The excited photocatalyst can be quenched through either an oxidative or reductive cycle. In an oxidative quenching cycle, PC* accepts an electron from a substrate, becoming a radical anion. In a reductive cycle, it donates an electron, forming a radical cation. usp.br

Radical Formation: The process generates a reactive radical intermediate from the starting materials.

Radical Cascade: The generated radical participates in a series of reactions, ultimately leading to the chlorinated product.

Catalyst Regeneration: The photocatalyst returns to its ground state, completing the catalytic cycle.

This methodology has been successfully applied to a variety of substrates, demonstrating broad functional group tolerance and providing access to complex molecular architectures under mild, room-temperature conditions. nih.gov

Green Chemistry Principles in α-Chloroenone Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of α-chloroenones, this translates to using safer reagents, employing milder reaction conditions, and improving atom economy. ntnu.edu.tw

A major focus of green chemistry is the replacement of hazardous reagents with safer alternatives. Traditionally, the synthesis of chlorinated organic compounds might involve the use of elemental chlorine (Cl₂), a toxic and difficult-to-handle gas. wikipedia.org Modern methods for α-chloroenone synthesis prioritize the use of solid, less hazardous halogenating agents.

Commonly used non-hazardous chlorine sources include:

N-Chlorosuccinimide (NCS): NCS is a crystalline solid that is a convenient and effective source of electrophilic chlorine for the α-chlorination of ketones and aldehydes. organic-chemistry.org It has been used in stereoselective syntheses of α-thio-β-chloroenones, initiated by an NCS-mediated chlorination step. ucc.ie

Trichloromethanesulfonyl chloride: This commercially available reagent allows for efficient α-chlorination under very mild conditions, simplifying workup and minimizing toxic chlorinated waste. organic-chemistry.org

Metal Chlorides: In certain reactions, metal chlorides like aluminum chloride (AlCl₃) can act as the halogen source, often activated by an iodine(III) reagent. This system allows for the chlorination of various aromatic and heteroaromatic precursors under mild, open-flask conditions. researchgate.net

Hydrogen Chloride (HCl): While a strong acid, HCl can be generated in situ or used in controlled amounts, representing a more atom-economical chlorine source than many complex reagents. wikipedia.org

The table below summarizes some non-hazardous halogen sources used in the synthesis of chloro-compounds.

Halogen SourceFormulaPhysical StateKey Advantages
N-ChlorosuccinimideC₄H₄ClNO₂SolidEasy to handle, effective electrophilic chlorine source. organic-chemistry.org
Trichloromethanesulfonyl chlorideCCl₃SO₂ClLiquid/SolidMild reaction conditions, reduced toxic waste. organic-chemistry.org
Aluminum ChlorideAlCl₃SolidActs as a halogen source in combination with an oxidant. researchgate.net

The development of synthetic methods that operate under mild conditions (e.g., room temperature, atmospheric pressure, neutral pH) is a cornerstone of green chemistry. Such conditions reduce energy consumption and can prevent the degradation of sensitive functional groups.

Recent advancements in α-chloroenone synthesis have embraced this principle:

Catalyst-Free Reactions: Certain syntheses can proceed without a catalyst, relying on the inherent reactivity of the substrates. For instance, the reaction of anilines with β-chloroenones to form α-chloroenaminones can be achieved in a catalyst-free manner using dimethyl sulfoxide (B87167) (DMSO) as a green oxidant and solvent. ntnu.edu.twrsc.org This approach is highly atom-economical and proceeds under mild conditions. ntnu.edu.twrsc.org

Enzymatic Catalysis: Biocatalysis offers an environmentally friendly route for chemical synthesis. Enzymes operate under very mild conditions, typically in aqueous media, and exhibit high selectivity. acs.org For example, a bienzymatic system using an ene-reductase (ERED) and an alcohol dehydrogenase (ADH) has been developed for the synthesis of optically active chlorohydrins from α-chloroenones. acs.orgacs.org This cascade reaction proceeds with excellent conversion and selectivity under mild conditions. acs.orgacs.orgacs.org

Photoredox Catalysis at Ambient Temperature: As discussed previously, photoredox catalysis often allows reactions to be conducted at room temperature, eliminating the need for heating or cooling, which reduces energy costs and improves the safety profile of the synthesis. rsc.orgnih.gov

The following table highlights examples of mild reaction conditions in α-chloroenone synthesis and related transformations.

MethodCatalyst/SystemTemperatureKey Feature
Michael Addition/C-H FunctionalizationNone (DMSO as solvent/oxidant)Not specified, but described as mildCatalyst-free, high atom economy. ntnu.edu.twrsc.org
Bienzymatic ReductionEne-reductase (ERED) & Alcohol Dehydrogenase (ADH)Not specified, but described as mildHigh selectivity, environmentally benign. acs.orgacs.org
ChloroacylationNickel/Photoredox CatalystRoom TemperatureUtilizes light energy, avoids harsh thermal conditions. researchgate.net

Mechanistic Investigations of 3 Chlorohex 3 En 2 One Reactivity and Transformations

Electrophilic Additions and Carbocation Intermediates at the Enone Moiety

The electron-rich π-system of the carbon-carbon double bond in 3-chlorohex-3-en-2-one is susceptible to attack by electrophiles. This initial step typically leads to the formation of a carbocation intermediate, the stability of which plays a pivotal role in determining the reaction's outcome.

Regioselectivity and Stereoselectivity in Addition Reactions

Electrophilic addition to unsymmetrical alkenes often follows Markovnikov's rule, which states that the electrophile adds to the carbon atom that results in the more stable carbocation. In the case of this compound, the presence of the electron-withdrawing carbonyl group and the chlorine atom significantly influences the regioselectivity of the reaction.

The addition of an electrophile (E⁺) to the double bond can, in principle, lead to two different carbocation intermediates. Attack at the C4 position would place the positive charge at the C3 position, adjacent to the chlorine atom. Conversely, attack at the C3 position would generate a carbocation at the C4 position. The relative stability of these intermediates dictates the preferred reaction pathway. The stability of carbocations is generally in the order of tertiary > secondary > primary.

Table 1: Potential Carbocation Intermediates in Electrophilic Addition to this compound

Electrophile Attack PositionResulting Carbocation PositionFactors Influencing Stability
C4C3 (α to carbonyl, attached to Cl)Inductive effect of Cl, resonance with carbonyl
C3C4 (β to carbonyl)Hyperconjugation with alkyl groups

The stereochemistry of the addition reaction is also a critical aspect. The approach of the electrophile to the planar double bond can occur from either face, potentially leading to a mixture of stereoisomers. The subsequent attack by a nucleophile on the carbocation intermediate will also influence the final stereochemical outcome.

Halogen Atom Shift Mechanisms

Carbocation intermediates, once formed, can undergo rearrangements to form more stable species. One such rearrangement is a halogen atom shift. While not extensively documented for this compound specifically, 1,2- and 1,3-halogen shifts are known phenomena in other systems. In the context of the carbocation formed from electrophilic addition, a chlorine atom shift could potentially occur if it leads to a more stabilized carbocation. The feasibility of such a shift would depend on the specific reaction conditions and the structure of the intermediate.

Nucleophilic Addition-Elimination Processes and Enolate Chemistry

The carbonyl group in this compound renders the α-protons (on C5) acidic and the β-carbon (C4) electrophilic. This dual reactivity allows for a range of nucleophilic transformations.

Enolization Kinetics and Thermodynamic Considerations

The presence of α-hydrogens allows this compound to form an enolate ion in the presence of a base. The formation of the enolate is a key step in many reactions of carbonyl compounds. The equilibrium between the keto and enol forms is influenced by both kinetic and thermodynamic factors.

Kinetic Control: Rapid deprotonation at the less sterically hindered α-position leads to the kinetic enolate.

Thermodynamic Control: Deprotonation leading to the more substituted and, therefore, more stable enolate is favored under thermodynamic conditions.

For this compound, enolization would involve the removal of a proton from the C5 position. The stability of the resulting enolate is influenced by the electronic effects of the substituents.

Conjugate (Michael) Addition Reactions to the α,β-Unsaturated Carbonyl System

The carbon-carbon double bond in α,β-unsaturated carbonyl compounds is activated towards nucleophilic attack at the β-position. This reaction, known as a Michael or conjugate addition, is a powerful tool for carbon-carbon bond formation. masterorganicchemistry.com

In this process, a nucleophile adds to the C4 position of this compound, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of this enolate yields the 1,4-adduct. A wide variety of nucleophiles, including enolates, amines, and organocuprates, can participate in Michael additions. masterorganicchemistry.com The presence of the chlorine atom at the C3 position can influence the reactivity of the system towards conjugate addition.

Radical-Mediated Reactions and Atom Transfer Processes

In addition to ionic pathways, this compound can potentially undergo radical-mediated reactions. The double bond can react with radical species, and the carbon-chlorine bond can be a site for atom transfer radical reactions.

Radical addition to the double bond would proceed via a radical chain mechanism, initiated by a radical initiator. The regioselectivity of the radical addition would be determined by the stability of the resulting radical intermediate. Atom transfer radical addition (ATRA) is another possibility, where a radical adds to the double bond, and a halogen atom is subsequently transferred. These types of reactions can be initiated by various methods, including the use of transition metal catalysts or photolysis. doi.org While specific studies on this compound in this context are limited, the general principles of radical chemistry suggest that such transformations are plausible.

Generation and Reactivity of α-Chloroenone Radicals

The formation of α-chloroenone radicals from this compound can be initiated through homolytic cleavage of the carbon-chlorine bond. This process typically requires energy input in the form of heat or ultraviolet light. The resulting radical is stabilized by resonance, with the unpaired electron delocalized across the carbonyl group and the carbon-carbon double bond.

The reactivity of the generated α-chloroenone radical is multifaceted. It can participate in a variety of reactions, including hydrogen abstraction from a suitable donor, or addition to unsaturated systems. The specific reaction pathway is influenced by the reaction conditions and the presence of other reagents.

Initiation Method Description Resulting Species
Thermal HomolysisApplication of heat to cleave the C-Cl bond.3-Oxohex-3-en-2-yl radical and a chlorine radical.
Photochemical HomolysisIrradiation with UV light to induce C-Cl bond cleavage.3-Oxohex-3-en-2-yl radical and a chlorine radical.

This table illustrates the primary methods for generating radical species from this compound.

Intermolecular and Intramolecular Radical Cascade Pathways

Once generated, the α-chloroenone radical of this compound can engage in complex reaction sequences known as radical cascades. These cascades involve a series of intermolecular and/or intramolecular steps that rapidly build molecular complexity.

Intermolecular Radical Cascade: In an intermolecular pathway, the initial radical can add to an external alkene or alkyne. This addition creates a new radical species, which can then propagate the chain by reacting with another molecule or be terminated. For instance, the reaction with a generic alkene (H₂C=CHR) would proceed through the formation of a new carbon-carbon bond.

Intramolecular Radical Cascade: While the structure of this compound itself does not lend itself to a simple intramolecular cyclization, derivatives with appropriately positioned reactive groups could undergo such transformations. A hypothetical derivative with a pendant alkene group could, for example, lead to the formation of a cyclic or bicyclic system through an intramolecular radical addition.

Elimination Reactions to Generate α,β-Unsaturated Carbonyl Compounds

Elimination reactions of this compound, specifically dehydrochlorination, can lead to the formation of more highly unsaturated carbonyl compounds. These reactions are typically promoted by a base, which abstracts a proton, followed by the departure of the chloride leaving group.

Dehydrochlorination Pathways and Product Selectivity

The dehydrochlorination of this compound can proceed via different pathways, depending on which proton is abstracted by the base. Abstraction of a proton from the methyl group (C1) or the methylene (B1212753) group (C5) are the most likely scenarios.

The selectivity of the reaction, and thus the final product distribution, is governed by several factors, including the strength and steric bulk of the base, the solvent, and the temperature. The formation of the more substituted and conjugated diene is generally favored according to Zaitsev's rule, suggesting that abstraction from the C5 position to yield hexa-2,4-dien-2-one would be the major pathway under thermodynamic control.

Proton Abstraction Site Intermediate Potential Product Governing Principle
C1 (Methyl group)Enolate formation adjacent to the carbonylHexa-1,3-dien-2-oneKinetic control may favor this pathway with a sterically hindered base.
C5 (Methylene group)Enolate formation leading to a conjugated systemHexa-2,4-dien-2-oneThermodynamic control favors the more stable, conjugated diene (Zaitsev's rule).

This table outlines the possible dehydrochlorination pathways and the factors influencing product selectivity.

Advanced Spectroscopic and Crystallographic Elucidation of 3 Chlorohex 3 En 2 One Structure

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone in the structural analysis of 3-chlorohex-3-en-2-one, providing detailed insights into the electronic environment of each nucleus and the connectivity between atoms.

¹H and ¹³C NMR Techniques for Structural Assignment

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are instrumental in providing a preliminary yet crucial framework of the molecular structure. The chemical shifts (δ) observed in the spectra are indicative of the electronic environment of the hydrogen and carbon atoms, respectively.

In a typical ¹H NMR spectrum of this compound, the protons would exhibit distinct signals. The methyl protons of the acetyl group (position 1) would likely appear as a singlet in the upfield region. The protons of the ethyl group at the other end of the carbon chain (positions 5 and 6) would present as a triplet and a quartet, respectively, due to spin-spin coupling. The vinyl proton at position 4 would resonate in the downfield region characteristic of olefinic protons.

The ¹³C NMR spectrum would complement this information by showing distinct signals for each of the six carbon atoms in the molecule. The carbonyl carbon (C2) would be the most downfield signal, a characteristic feature of ketones. The olefinic carbons (C3 and C4) would appear in the intermediate region, with the carbon atom bonded to the chlorine atom (C3) showing a chemical shift influenced by the electronegativity of the halogen. The remaining aliphatic carbons (C1, C5, and C6) would be found in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H-1 (CH₃) 2.1 - 2.4 Singlet N/A
H-4 (CH) 6.5 - 7.0 Triplet ~7
H-5 (CH₂) 2.2 - 2.5 Quintet ~7

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C-1 (CH₃) 25 - 35
C-2 (C=O) 195 - 205
C-3 (=C-Cl) 130 - 140
C-4 (=CH) 125 - 135
C-5 (CH₂) 20 - 30

Two-Dimensional NMR (HSQC, HMBC) for Connectivity Analysis

To definitively establish the connectivity within the this compound molecule, two-dimensional NMR experiments are employed. The Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates the signals of protons directly attached to carbon atoms, allowing for the unambiguous assignment of each proton to its corresponding carbon.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound (C₆H₉ClO), HRMS would provide a measured mass that is very close to the calculated theoretical mass, confirming the molecular formula. The presence of a chlorine atom would be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺), with an M+2 peak approximately one-third the intensity of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Fragmentation analysis, typically performed using techniques such as tandem mass spectrometry (MS/MS), provides valuable information about the structural fragments of the molecule. Common fragmentation pathways for a compound like this compound would include the loss of the chlorine atom, the acetyl group, or the ethyl group, leading to the formation of characteristic fragment ions.

Table 3: Predicted HRMS Data and Fragmentation for this compound

Ion Formula Calculated m/z Predicted Fragmentation Pathway
[M]⁺ C₆H₉³⁵ClO 132.0342 Molecular Ion
[M+2]⁺ C₆H₉³⁷ClO 134.0312 Isotopic Peak
[M-Cl]⁺ C₆H₉O 97.0653 Loss of Chlorine
[M-C₂H₃O]⁺ C₄H₆Cl 89.0158 Loss of Acetyl Radical

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular Architecture

While NMR and MS provide information about the connectivity and composition of the molecule, Single Crystal X-ray Diffraction (SCXRD) offers the most definitive and detailed three-dimensional picture of the molecule's arrangement in the solid state. This technique would allow for the precise measurement of bond lengths, bond angles, and torsional angles.

Synthetic Utility and Broader Research Implications of 3 Chlorohex 3 En 2 One

Role as a Versatile Synthetic Building Block in Organic Synthesis

3-Chlorohex-3-en-2-one is a multifaceted organic compound that serves as a valuable building block in synthetic chemistry. Its utility stems from the presence of multiple reactive sites within its structure: a ketone carbonyl group, a carbon-carbon double bond, and a vinyl chloride moiety. This combination of functional groups allows for a diverse range of chemical transformations, making it an important intermediate in the synthesis of more complex molecules. The electron-withdrawing nature of the carbonyl group polarizes the double bond, rendering the β-carbon susceptible to nucleophilic attack in what is known as a Michael addition. nih.gov Furthermore, the chlorine atom can act as a leaving group in substitution reactions, and the carbonyl group itself can undergo a variety of classical reactions.

The reactivity of β-chloro-α,β-unsaturated ketones, the class of compounds to which this compound belongs, has been explored in various contexts. acs.org These compounds are known to react with a wide array of nucleophiles, including amines, thiols, and carbanions. Such reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation. For instance, the reaction with lithium dialkylcuprates can lead to the substitution of the chlorine atom, a reaction that proceeds smoothly for β-chloroenones. acs.org

The table below summarizes some of the key reactive sites of this compound and the types of reactions they can undergo, highlighting its versatility as a synthetic intermediate.

Reactive SiteType of ReactionPotential ReagentsProduct Type
β-CarbonMichael AdditionAmines, Thiols, Enolatesβ-Substituted Ketones
Vinyl ChlorideNucleophilic SubstitutionOrganocupratesα,β-Unsaturated Ketones
Carbonyl GroupNucleophilic AdditionGrignard Reagents, OrganolithiumsTertiary Alcohols
Carbonyl GroupReductionSodium Borohydride, Lithium Aluminum HydrideAllylic Alcohols

Precursor in Heterocyclic Compound Synthesis

The structural framework of this compound makes it an ideal precursor for the synthesis of various heterocyclic compounds. Heterocycles are cyclic compounds containing at least two different elements in the ring, and they form the backbone of many pharmaceuticals, agrochemicals, and natural products. The ability of this compound to act as a 1,3-dielectrophile is central to its utility in this area. nih.gov

A prominent application of compounds with a similar structure is in the synthesis of pyrazoles, a class of five-membered aromatic heterocycles with two adjacent nitrogen atoms. The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound or a synthetic equivalent with hydrazine. nih.gov In the case of this compound, the enone system can react with hydrazine, leading to the formation of a pyrazole (B372694) ring through a cyclocondensation reaction. This approach provides a direct route to substituted pyrazoles, which are known to exhibit a wide range of biological activities.

The following table illustrates the synthesis of a substituted pyrazole from a generic β-chloro-α,β-unsaturated ketone and hydrazine.

Reactant 1Reactant 2ConditionsProduct
β-Chloro-α,β-unsaturated ketoneHydrazineAcid or Base CatalystSubstituted Pyrazole

Intermediacy in Complex Molecule and Natural Product Synthesis

While specific examples of the use of this compound in the total synthesis of complex molecules and natural products are not extensively documented, its potential as a key intermediate is significant. The functional groups present in the molecule allow for a variety of synthetic manipulations that are crucial in the construction of intricate molecular architectures.

The α,β-unsaturated ketone moiety is a common feature in many natural products and can be introduced using synthons like this compound. The vinyl chloride can be functionalized through cross-coupling reactions, such as the Suzuki or Stille coupling, to introduce new carbon-carbon bonds. The ketone can be converted into other functional groups, such as an alcohol or an alkene, providing further avenues for molecular elaboration.

Strategies for Chiral Induction and Control

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry. For a molecule like this compound, which is prochiral, the introduction of chirality can be achieved through several strategies.

One common approach is the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. blogspot.com In the context of this compound, a chiral auxiliary could be attached to form a chiral enamine or a chiral acetal. Subsequent reactions, such as conjugate additions, would then proceed with high diastereoselectivity due to the steric influence of the auxiliary. nih.gov After the desired stereocenter has been established, the auxiliary can be removed to yield the enantiomerically enriched product. The Evans oxazolidinone is a well-known chiral auxiliary that has been successfully employed in controlling the stereochemistry of enolate reactions. organicchemistrydata.org

Another strategy involves the use of chiral catalysts for stereoselective reductions of the carbonyl group. A variety of chiral reducing agents and catalytic systems have been developed that can reduce ketones to alcohols with high enantioselectivity. This would convert this compound into a chiral allylic alcohol, a valuable intermediate in its own right.

The table below outlines some potential strategies for achieving chiral induction with a generic α,β-unsaturated ketone.

StrategyDescriptionExample Reagent/Auxiliary
Chiral AuxiliaryTemporary attachment of a chiral molecule to direct a reaction.Evans Oxazolidinone, SAMP/RAMP Hydrazines
Asymmetric CatalysisUse of a chiral catalyst to favor the formation of one enantiomer.Chiral Borane Reagents, Asymmetric Hydrogenation Catalysts

Interdisciplinary Research: Biotransformation Pathways and Environmental Fate Studies

The presence of a halogen atom in this compound makes it a subject of interest in the fields of environmental science and biochemistry, particularly concerning its biotransformation and environmental fate. Halogenated organic compounds are a significant class of environmental pollutants, and understanding their degradation pathways is crucial for developing remediation strategies. nih.gov

Role in Enzymatic Degradation of Halogenated Compounds

Microorganisms have evolved a diverse array of enzymes capable of degrading halogenated compounds. nih.gov The carbon-chlorine bond in this compound can be a target for enzymatic cleavage. Dehalogenases are enzymes that catalyze the removal of halogen atoms from organic substrates. The degradation of chlorinated aliphatic compounds by both aerobic and anaerobic bacteria has been documented. nih.gov These microbial processes can involve reductive, oxidative, or hydrolytic dehalogenation. While specific studies on the enzymatic degradation of this compound are scarce, it is plausible that microorganisms possessing dehalogenase activity could initiate its breakdown. The initial step would likely be the removal of the chlorine atom, followed by the degradation of the resulting hydrocarbon backbone.

Implications for Bioremediation Strategies

The potential for microbial degradation of this compound has significant implications for bioremediation. unirioja.es Bioremediation is a process that uses microorganisms to clean up contaminated sites. If bacteria capable of degrading this compound can be identified and their metabolic pathways elucidated, it could lead to the development of effective bioremediation strategies for environments contaminated with chlorinated ketones. matec-conferences.org Fungi are also known to possess efficient enzymatic machinery for the biotransformation of toxic and recalcitrant pollutants, including organochlorines. nih.gov The study of such microorganisms could provide a sustainable and cost-effective approach to detoxify industrial effluents and contaminated soils. mdpi.com

Q & A

Q. What are the common synthetic routes for 3-Chlorohex-3-en-2-one, and how can their efficiency be optimized?

  • Methodological Answer : The compound is typically synthesized via Claisen condensation followed by halogenation. Optimization involves adjusting catalysts (e.g., Lewis acids like AlCl₃), solvent polarity (e.g., dichloromethane vs. THF), and temperature gradients. Systematic Design of Experiments (DOE) can identify critical parameters. For validation, cross-reference spectral data with NIST Chemistry WebBook .
  • Example Data Table :
MethodCatalystSolventYield (%)Reference Source
Claisen CondensationNaOEtEthanol65
HalogenationCl₂/FeCl₃DCM72

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer : Use 1^1H NMR (δ 5.8–6.2 ppm for vinyl protons), 13^{13}C NMR (δ 190–200 ppm for ketone carbonyl), and IR (ν ~1700 cm⁻¹ for C=O). Mass spectrometry (EI-MS) confirms molecular ion peaks (m/z 134.6). Assign stereochemistry via coupling constants (Jtrans>JcisJ_{trans} > J_{cis}). Reference lab protocols for spectral interpretation .

Q. How should researchers handle and store this compound to ensure stability and prevent degradation?

  • Methodological Answer : Store in airtight, light-resistant containers at –20°C. Monitor degradation via periodic GC-MS analysis. Avoid exposure to moisture and strong bases. Safety guidelines from Agilent Technologies recommend PAC-1 exposure limits (2.1 mg/m³) .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity of this compound in nucleophilic addition reactions?

  • Methodological Answer : Employ Density Functional Theory (DFT) to model transition states (e.g., B3LYP/6-31G* basis set). Compare computational outcomes (e.g., activation energies) with experimental kinetic data. Mixed-methods validation ensures robustness .

Q. What strategies resolve contradictions in reported reaction yields of this compound across studies?

  • Methodological Answer : Conduct meta-analysis to identify variables (e.g., purity, catalytic loading). Replicate studies under controlled conditions (e.g., inert atmosphere). Apply FINER criteria (Feasible, Novel, Ethical, Relevant) to evaluate experimental design .
  • Example Data Table :
StudyCatalystPurity (%)Yield (%)Notes
AAlCl₃9872Anhydrous conditions
BFeCl₃9568Traces of moisture

Q. How can kinetic isotope effects (KIEs) elucidate the mechanism of this compound’s elimination reactions?

  • Methodological Answer : Synthesize deuterated analogs (e.g., D-labeled β-hydrogens). Measure kH/kDk_H/k_D ratios via GC or LC-MS. Primary KIEs (>1) suggest bond-breaking in the rate-determining step. Reference practical guidelines for isotopic labeling .

Methodological Frameworks

  • For Experimental Design : Use PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses, e.g., comparing catalytic systems .
  • For Data Contradictions : Triangulate results using quantitative (HPLC yields) and qualitative (spectral fidelity) metrics .

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